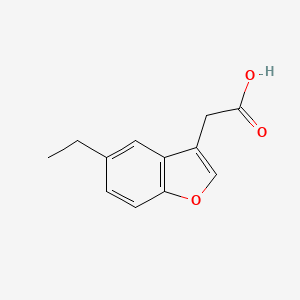

(5-Ethyl-1-benzofuran-3-yl)acetic acid

Descripción general

Descripción

(5-Ethyl-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C12H12O3. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by a benzofuran ring substituted with an ethyl group at the 5-position and an acetic acid moiety at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-1-benzofuran-3-yl)acetic acid typically involves the construction of the benzofuran ring followed by the introduction of the ethyl and acetic acid groups. One common method is the cyclization of a suitable precursor, such as a phenol derivative, with ethyl 4-chloroacetate in the presence of sulfuric acid to form 4-chloromethylcoumarin. This intermediate is then refluxed with sodium hydroxide to yield the desired benzofuran derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(5-Ethyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound ketone, while reduction can produce (5-Ethyl-1-benzofuran-3-yl)ethanol .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that benzofuran derivatives, including (5-Ethyl-1-benzofuran-3-yl)acetic acid, exhibit significant anticancer properties. For instance, compounds derived from benzofuran structures have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers such as pancreatic cancer. Specific analogs demonstrated potent antiproliferative effects against pancreatic cancer cell lines at low micromolar concentrations .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications on the benzofuran scaffold can enhance selectivity and potency against specific kinases, thereby improving therapeutic efficacy .

Pharmacological Research

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Studies have focused on its activity against various kinases, including PI3K and VEGFR-2, which are critical in cancer progression and angiogenesis. Preliminary findings indicate that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Neuroprotective Effects

Benzofuran derivatives have also been investigated for neuroprotective properties. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further research in neurodegenerative diseases .

Synthetic Applications

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications to create more complex molecules. This capability is particularly valuable in the synthesis of natural products and pharmaceutical compounds .

Total Synthesis of Natural Products

The compound has been utilized in the total synthesis of various natural products containing benzofuran moieties. Techniques such as acylation and alkylation have been employed to construct complex structures efficiently, demonstrating the utility of this compound in synthetic organic chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of (5-Ethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

(5-Methyl-1-benzofuran-3-yl)acetic acid: Similar structure but with a methyl group instead of an ethyl group.

(6-Methyl-1-benzofuran-3-yl)acetic acid: Similar structure but with a methyl group at the 6-position.

Uniqueness

(5-Ethyl-1-benzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the acetic acid moiety at the 3-position allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .

Actividad Biológica

(5-Ethyl-1-benzofuran-3-yl)acetic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂O₃, with a molecular weight of approximately 204.23 g/mol. The compound features a benzofuran structure, characterized by a fused benzene and furan ring system, with an ethyl group at the 5-position and an acetic acid moiety at the 3-position. This specific arrangement contributes to its unique chemical behavior and biological activity .

Target Interactions

Benzofuran derivatives, including this compound, have been shown to interact with various biological targets, leading to significant biological responses. These interactions often involve binding to enzymes or receptors that play crucial roles in cellular processes. For instance, similar compounds have demonstrated inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in cancer cell proliferation .

Biochemical Pathways

The compound has been reported to influence several biochemical pathways, contributing to its potential anti-tumor, antibacterial, anti-inflammatory, and antioxidant activities. These pathways may include modulation of signaling cascades that affect cell survival and proliferation .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell lines at low micromolar concentrations . The specific mechanisms by which these compounds exert their effects may involve the induction of apoptosis or inhibition of cell cycle progression.

Antibacterial and Antiviral Effects

Benzofuran compounds have also been studied for their antibacterial and antiviral activities. The ability to inhibit bacterial growth or viral replication could make this compound a candidate for further investigation in infectious disease contexts .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. By scavenging free radicals and reducing oxidative stress, it may contribute to protective effects against various diseases linked to oxidative damage .

Case Studies

- GSK-3β Inhibition : A study highlighted that certain benzofuran derivatives exhibit potent inhibitory activity against GSK-3β, with IC50 values in the nanomolar range. This suggests potential therapeutic applications in cancer treatment .

- Antimicrobial Screening : In vitro studies on related benzofuran compounds demonstrated significant antibacterial activity against various strains of bacteria, indicating the potential for developing new antimicrobial agents .

Applications in Research

This compound serves as a valuable building block in synthetic chemistry for developing more complex benzofuran derivatives with enhanced biological profiles. Its applications extend across multiple fields:

- Chemistry : Used as a precursor for synthesizing novel compounds.

- Biology : Investigated for anti-inflammatory and antioxidant properties.

- Medicine : Explored as a therapeutic agent against cancer and viral infections.

- Industry : Potential applications in materials science due to its unique chemical properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (5-Methyl-1-benzofuran-3-yl)acetic acid | Methyl group at the 5-position | Different substitution pattern affecting activity |

| (6-Methyl-1-benzofuran-3-yl)acetic acid | Methyl group at the 6-position | Variation in position alters chemical behavior |

| This compound | Ethyl group at the 5-position | Unique interactions enhancing therapeutic potential |

The differences in substitution patterns significantly influence the chemical behavior and biological activity of these compounds.

Propiedades

IUPAC Name |

2-(5-ethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14/h3-5,7H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIELPSZKUUDDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406115 | |

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882248-24-0 | |

| Record name | (5-ethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.